1-(4-Methylbenzyl)piperazin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

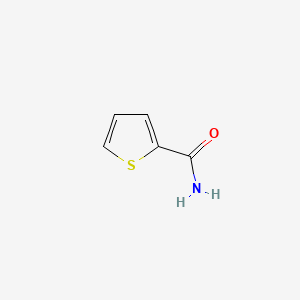

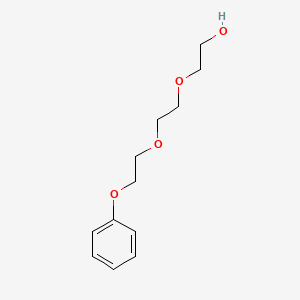

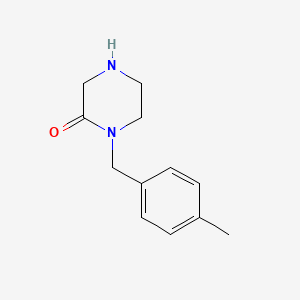

1-(4-Methylbenzyl)piperazin-2-one, also known as MBP, is a chemical compound with numerous properties and applications in the fields of science and industry. It is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-(4-Methylbenzyl)piperazin-2-one, has been the subject of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A simple and efficient in situ synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid through direct reductive alkylation of 1-methylpiperazine in the presence of triacetoxy sodium borohydride in 95–99% yields has been reported .Molecular Structure Analysis

The molecular formula of 1-(4-Methylbenzyl)piperazin-2-one is C12H16N2O . The structure of this compound includes a six-membered ring with two opposing nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Applications De Recherche Scientifique

Antimycobacterial Activity

Piperazine derivatives have been studied for their potent antimycobacterial properties, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The design, rationale, and structure-activity relationship (SAR) of these compounds highlight their potential as safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Therapeutic Uses in Psychotic and Mood Disorders

Piperazine and its derivatives have been incorporated into several therapeutic drugs with various applications, including antipsychotic, antidepressant, and anxiolytic effects. These compounds often target dopamine D2 receptors, offering promising avenues for the treatment of neuropsychiatric disorders such as schizophrenia, depression, and bipolar disorder (Jůza et al., 2022).

Anti-inflammatory and Antioxidant Properties

Piperazine derivatives have shown significant anti-inflammatory and antioxidant properties, suggesting their utility in treating conditions associated with oxidative stress and inflammation. This biological activity is attributed to the inhibition of oxidative damage and enhancement of antioxidant defense mechanisms in the body (Srinivasan, 2007).

Antidepressant Effects

The presence of the piperazine substructure in many marketed antidepressants indicates its critical role in the development of these drugs. Piperazine-based antidepressants are believed to contribute to specific binding conformations, enhancing the drugs' efficacy and potency (Kumar et al., 2021).

Environmental Applications

Emerging research on piperazine-based nanofiltration (NF) membranes featuring a crumpled polyamide layer shows promise in environmental applications such as water softening, purification, wastewater treatment, and water reuse. These NF membranes demonstrate enhanced water permeance, selectivity, and antifouling performance, highlighting the potential of piperazine derivatives in addressing global water treatment challenges (Shao et al., 2022).

Propriétés

IUPAC Name |

1-[(4-methylphenyl)methyl]piperazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-10-2-4-11(5-3-10)9-14-7-6-13-8-12(14)15/h2-5,13H,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKUBQNDQVAMMOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCNCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649957 |

Source

|

| Record name | 1-[(4-Methylphenyl)methyl]piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methylbenzyl)piperazin-2-one | |

CAS RN |

938458-91-4 |

Source

|

| Record name | 1-[(4-Methylphenyl)methyl]-2-piperazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938458-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Methylphenyl)methyl]piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.